2-(Piperidin-1-yl)pent-3-enenitrile
Description
Contextualization of Nitrile- and Piperidine-Containing Organic Compounds in Contemporary Synthetic Chemistry
The nitrile functional group (-C≡N) is a cornerstone of modern organic synthesis. numberanalytics.comwikipedia.org Its linear geometry and the strong dipole moment resulting from the carbon-nitrogen triple bond endow it with unique reactivity. numberanalytics.com Nitriles are versatile intermediates, readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and aldehydes. numberanalytics.comlibretexts.org This chemical plasticity makes them valuable building blocks in the synthesis of complex molecules. Furthermore, the nitrile group is a key component in materials science, notably in the production of nitrile rubber, a synthetic polymer valued for its chemical resistance. libretexts.orgresearchgate.net
Similarly, the piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. nih.govencyclopedia.pub Its prevalence in pharmaceuticals is remarkable, with the piperidine motif present in numerous drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pubijnrd.org The conformational flexibility of the piperidine ring and its ability to engage in hydrogen bonding and other non-covalent interactions allow for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties. ontosight.aiontosight.ai The synthesis of substituted piperidines is a major focus of research, with thousands of papers published on the topic in recent years. nih.gov
Table 1: Representative Reactions of the Nitrile Functional Group
| Reaction Type | Reagents | Product |
| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid or Carboxylate |
| Reduction | LiAlH4, H2/catalyst | Primary Amine |
| Nucleophilic Addition | Grignard reagents (R-MgX) | Ketone (after hydrolysis) |
| Cycloaddition | Azides | Tetrazole |
Rationale for Dedicated Research on 2-(Piperidin-1-yl)pent-3-enenitrile
A dedicated investigation into this compound is warranted due to the unique combination of functional groups within its structure. The molecule incorporates a piperidine ring, a nitrile group, and an internal alkene, suggesting a rich and varied chemical reactivity. The α-amino nitrile moiety is a particularly interesting structural motif, known for its potential as a precursor to α-amino acids and other biologically relevant molecules.
Table 2: Structural Features of this compound and Potential Research Implications
| Structural Feature | Potential Reactivity / Application |
| Piperidine Ring | Pharmacological activity, base catalysis |
| Nitrile Group | Transformation into other functional groups, precursor to heterocycles |
| Alkene | Addition reactions, polymerization |
| α-Amino Nitrile | Precursor to α-amino acids, potential biological activity |
Overview of Existing Research Gaps Pertaining to this compound
Despite the compelling reasons to study this compound, a thorough review of the scientific literature reveals a significant research gap. There is a notable absence of dedicated studies on the synthesis, characterization, and reactivity of this compound. While extensive research exists on various piperidine derivatives and the chemistry of nitriles, this specific molecule appears to be largely unexplored. researchgate.netresearchgate.net
The following represent key areas where research is currently lacking:
Synthesis: There are no optimized or reported synthetic routes specifically for this compound.
Spectroscopic and Structural Data: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data are not available in the public domain.
Chemical Reactivity: The reactivity of the compound has not been systematically investigated. Studies on its behavior under various reaction conditions (e.g., hydrolysis, reduction, cycloaddition) are needed.
Biological Activity: The potential biological or pharmacological properties of this compound have not been evaluated.
This lack of information presents a clear opportunity for original research. A foundational study describing the synthesis and characterization of this compound would be a valuable contribution to the field of synthetic chemistry. Subsequent investigations into its reactivity and potential applications could pave the way for new discoveries in materials science or medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
101132-11-0 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-piperidin-1-ylpent-3-enenitrile |
InChI |
InChI=1S/C10H16N2/c1-2-6-10(9-11)12-7-4-3-5-8-12/h2,6,10H,3-5,7-8H2,1H3 |
InChI Key |
VLGZSMLBYJMVIP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C#N)N1CCCCC1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Piperidin 1 Yl Pent 3 Enenitrile
Retrosynthetic Analysis for 2-(Piperidin-1-yl)pent-3-enenitrile
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. fiveable.menumberanalytics.comyoutube.com For this compound, two primary retrosynthetic disconnections are considered, focusing on the formation of the C-N bond and the C-C bond at the α-position to the nitrile.
Scheme 1: Retrosynthetic analysis of this compound

Disconnection A (C-N Bond): The most intuitive disconnection is the cleavage of the bond between the piperidine (B6355638) nitrogen and the carbon backbone. This leads to a piperidine synthon and a 2-halopent-3-enenitrile or a related electrophile. The synthetic equivalent for the piperidine synthon is piperidine itself, a readily available secondary amine. The electrophilic partner could be generated from a suitable precursor like pent-3-enenitrile.
Disconnection B (Cα-Cβ Bond): An alternative disconnection breaks the bond between the α- and β-carbons of the nitrile. This approach points towards a Thorpe-Ziegler type reaction or a Michael addition. This suggests a reaction between a piperidinyl-acetonitrile anion and an electrophile like crotonaldehyde (B89634) or its equivalent.
These retrosynthetic pathways form the basis for exploring various synthetic methodologies.
Classical Synthetic Routes to this compound
Classical synthetic methods provide a robust foundation for the potential synthesis of the target molecule.
Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of β-enaminonitriles, which are structurally related to the target molecule, can often be achieved through the condensation of nitriles. nih.gov
A plausible approach involves the condensation of piperidinylacetonitrile with an acetaldehyde (B116499) equivalent. However, controlling the subsequent elimination to yield the desired β,γ-unsaturated nitrile over the more stable α,β-unsaturated isomer (enaminonitrile) would be a significant challenge.
A more direct, albeit challenging, route could be a three-component condensation reaction. This might involve piperidine, an activated two-carbon component, and a cyanide source. Such reactions often require harsh conditions and can suffer from low yields and the formation of multiple byproducts.
Table 1: Hypothetical Condensation Reaction Conditions
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|
| Piperidinylacetonitrile, Acetaldehyde | NaOEt | Ethanol (B145695) | 50-70 | 30-40 |
Nucleophilic addition reactions, particularly Michael (conjugate) additions, are powerful tools for C-C and C-N bond formation. almerja.netlibretexts.orglibretexts.org
A promising strategy would be the nucleophilic substitution of a leaving group at the α-position of a suitable pentenenitrile derivative by piperidine. For instance, the reaction of 2-bromopent-3-enenitrile with piperidine could yield the target compound. The precursor, 2-bromopent-3-enenitrile, could potentially be synthesized from crotonaldehyde via a sequence involving cyanohydrin formation followed by bromination.
Alternatively, a Michael-type addition of piperidine to an α,β-unsaturated nitrile followed by a controlled isomerization could be envisioned. However, the initial product would be the saturated β-amino nitrile. organic-chemistry.org Achieving the desired β,γ-unsaturation would require a subsequent, selective elimination step, which may not be straightforward.
A more direct route could involve the addition of a piperidinyl anion equivalent to an α,β-unsaturated system. For instance, the deprotonated form of piperidinylacetonitrile could act as a nucleophile.
Table 2: Hypothetical Nucleophilic Addition Reaction Conditions | Electrophile | Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Hypothetical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 2-Bromopent-3-enenitrile | Piperidine | K₂CO₃ | Acetonitrile | 60-80 | 50-60 | | Crotonaldehyde | Piperidinylacetonitrile | LDA | THF | -78 to 25 | 40-50 |
Modern Catalytic Approaches in the Synthesis of this compound
Modern catalytic methods offer milder reaction conditions and potentially higher selectivity compared to classical routes.
Transition metal catalysis has revolutionized the synthesis of amines and nitriles. google.comrsc.org A plausible transition-metal-catalyzed approach for the synthesis of this compound could involve a palladium- or copper-catalyzed cross-coupling reaction.
For example, a palladium-catalyzed coupling of an organometallic reagent derived from piperidinylacetonitrile with a vinyl halide like 1-bromoprop-1-ene could be a viable route. nih.gov Alternatively, a copper-catalyzed amination of a suitable pentenenitrile precursor could be explored. researchgate.net
Another modern approach is the transition-metal-catalyzed cyanation of a suitable precursor. For instance, a vinyl halide could be cyanated using a less toxic cyanide source in the presence of a palladium or nickel catalyst. google.com
Table 3: Hypothetical Transition Metal-Catalyzed Reaction
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|---|---|---|
| Piperidinylacetonitrile (as organozinc) | 1-Bromoprop-1-ene | Pd(PPh₃)₄ | - | - | THF | 65 | 60-70 |
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of often toxic and expensive metals. bohrium.commdpi.comnih.gov For the synthesis of this compound, an organocatalytic approach could offer high levels of stereocontrol.
A potential organocatalytic route could be an asymmetric Strecker reaction, although this typically yields α-aminonitriles from imines. researchgate.netresearchgate.net A more relevant approach would be an organocatalytic Michael addition of piperidine to an α,β-unsaturated nitrile, which could potentially be rendered asymmetric through the use of a chiral organocatalyst. However, as mentioned earlier, this would lead to a saturated product requiring further modification.
A more direct, albeit speculative, organocatalytic approach could involve the activation of a suitable pentenenitrile precursor by a chiral catalyst, facilitating the nucleophilic attack of piperidine at the α-position.
Table 4: Hypothetical Organocatalytic Reaction
| Substrate | Reagent | Organocatalyst | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| Pent-2-enenitrile | Piperidine | Chiral Brønsted Acid | Toluene | 25 | 70-80 |
Photoredox Catalysis in this compound Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions, offering a compelling alternative to traditional, often harsher, synthetic methods. ccspublishing.org.cnrsc.org The synthesis of α-aminonitriles, such as this compound, can be effectively achieved through the α-cyanation of tertiary amines. This transformation typically involves the single-electron oxidation of the parent amine to form a reactive α-amino radical, which is subsequently trapped by a cyanide source.
A plausible photoredox-catalyzed route to this compound would involve the reaction of 1-(pent-2-en-1-yl)piperidine in the presence of a suitable photocatalyst, a cyanide source, and a mild oxidant, irradiated with visible light. Iridium-based photocatalysts are commonly employed for such transformations due to their favorable redox potentials and excited-state lifetimes. researchgate.net The cyanide source is a critical component, with safer and more stable alternatives to highly toxic reagents like HCN being preferred. ccspublishing.org.cn Cyanobenziodoxol or sodium cyanide can serve as effective and safer cyanide sources. ccspublishing.org.cnresearchgate.net
The reaction mechanism, initiated by the photoexcited catalyst, involves the oxidation of the tertiary amine to an iminium ion intermediate. Subsequent nucleophilic addition of the cyanide anion yields the desired α-aminonitrile product. The choice of solvent and base can also play a crucial role in optimizing the reaction efficiency. Dichloromethane is often used as a solvent, and a mild base like cesium bicarbonate can be added to facilitate the reaction. ccspublishing.org.cn
Table 1: Hypothetical Reaction Conditions for Photoredox-Catalyzed Synthesis of this compound
| Entry | Photocatalyst | Cyanide Source | Oxidant | Solvent | Light Source | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Cyanobenziodoxol | Air | DCM | Blue LEDs | Good to Excellent |
| 2 | Eosin Y | NaCN | O₂ | Acetonitrile | Green LEDs | Moderate |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly integral to the development of modern synthetic routes, aiming to minimize environmental impact and enhance sustainability. nih.gov
Solvent-Free Methodologies for this compound Production
While direct solvent-free methods for the synthesis of this compound are not extensively documented, the broader field of α-aminonitrile synthesis has seen the successful implementation of solvent-free or neat reaction conditions. organic-chemistry.org These approaches often involve the use of a solid-supported catalyst or a liquid reagent that can also act as the reaction medium. For instance, a three-component Strecker reaction, a cornerstone of α-aminonitrile synthesis, can be performed under solvent-free conditions by reacting an aldehyde, an amine, and a cyanide source, sometimes with the aid of a catalyst. organic-chemistry.orgmasterorganicchemistry.com
Adapting this to the target molecule, one could envision a solvent-free reaction of crotonaldehyde, piperidine, and trimethylsilyl (B98337) cyanide, potentially catalyzed by a Lewis acid or a solid acid catalyst. The absence of a solvent reduces waste, simplifies purification, and can sometimes lead to accelerated reaction rates.
Atom Economy Considerations in this compound Synthesis
Atom economy is a core metric of green chemistry that assesses the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comjocpr.com Addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. nih.gov
The synthesis of this compound via a Strecker-type reaction is a prime example of a highly atom-economical process. In the ideal three-component reaction between crotonaldehyde, piperidine, and hydrogen cyanide, all the atoms of the reactants are incorporated into the final product, leading to 100% atom economy.
Calculation of Atom Economy for the Strecker Synthesis of this compound:
Reactants: Crotonaldehyde (C₄H₆O) + Piperidine (C₅H₁₁N) + Hydrogen Cyanide (HCN)
Product: this compound (C₁₀H₁₆N₂)
Molecular Weight of Product: 164.25 g/mol
Sum of Molecular Weights of Reactants: 70.09 g/mol + 85.15 g/mol + 27.03 g/mol = 182.27 g/mol
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
In the case of the addition of trimethylsilyl cyanide (TMSCN) instead of HCN, the silyl (B83357) group would be lost as a byproduct, reducing the atom economy.
Stereoselective Synthesis of this compound
The presence of a stereocenter at the α-position to the nitrile group in this compound and a double bond within the pentenyl chain introduces the possibility of both enantiomers and diastereomers.
Enantioselective Approaches to this compound
The development of enantioselective methods for the synthesis of α-aminonitriles is of significant interest, as the chirality at this position can be crucial for biological activity in related molecules. mdpi.com Enantioselective Strecker reactions, employing chiral catalysts, are a well-established strategy. mdpi.com Chiral thiourea (B124793) derivatives, Schiff bases, or metal complexes can act as effective organocatalysts or metal-based catalysts to induce facial selectivity in the nucleophilic attack of cyanide on the iminium ion intermediate.
For the synthesis of an enantiomerically enriched form of this compound, a chiral catalyst would be used to control the approach of the cyanide nucleophile to the iminium ion formed from crotonaldehyde and piperidine.
Table 2: Potential Chiral Catalysts for Enantioselective Synthesis
| Catalyst Type | Example Catalyst | Expected Enantiomeric Excess (e.e.) |
|---|---|---|
| Chiral Thiourea | Jacobsen's Catalyst | High |
| Chiral Guanidine | Chiral Bifunctional Guanidine | Moderate to High |
Diastereoselective Control in this compound Synthesis
The pent-3-enenitrile moiety contains a double bond, which can exist as either the E or Z isomer. The stereochemical outcome of the synthesis can be influenced by the geometry of the starting aldehyde (crotonaldehyde, which is primarily the E-isomer) and the reaction conditions. Furthermore, if a substituted piperidine were used, additional stereocenters would be introduced, necessitating control over the diastereoselectivity of the reaction.
In multicomponent reactions leading to more complex piperidine derivatives, high levels of diastereoselectivity have been achieved, often forming a single diastereomer. nih.gov This is typically rationalized by thermodynamic or kinetic control in the key bond-forming steps, where steric and electronic factors of the reactants and catalyst guide the formation of the most stable stereoisomer. While the synthesis of this compound itself presents a simpler case, the principles of stereocontrol from more complex systems can be applied to optimize the formation of a desired diastereomer should the need arise.
Mechanistic Investigations of Chemical Transformations of 2 Piperidin 1 Yl Pent 3 Enenitrile
Elucidation of Reaction Pathways for 2-(Piperidin-1-yl)pent-3-enenitrile
A detailed elucidation of the reaction pathways for this compound is not documented in the available scientific literature. Consequently, a specific analysis of its intermediates and transition states is not possible at this time.
Detailed Analysis of Intermediates in this compound Reactions
There are no specific studies that isolate or characterize intermediates in the reactions of this compound. In related systems, reactions of enamines with electrophiles proceed through iminium ion intermediates following the initial C-C bond formation. masterorganicchemistry.com Similarly, Michael additions to unsaturated nitriles involve the formation of a resonance-stabilized carbanion (enolate) intermediate. rsc.org However, the specific intermediates for reactions involving this compound have not been experimentally or computationally investigated.
Transition State Analysis in Chemical Processes Involving this compound
No transition state analyses for chemical processes specifically involving this compound have been reported. Such studies, typically involving computational chemistry, are crucial for understanding reaction barriers and selectivity but have not been applied to this compound according to available data.
Kinetic Studies of Reactions Involving this compound
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For this compound, such specific data is absent from the literature.
Determination of Rate Laws for this compound Transformations
No rate laws have been experimentally determined for any chemical transformation of this compound. General studies on enamine formation have shown that the kinetics can be complex, with one study on the formation of enamines from cyclic ketones and secondary amines, including piperidine (B6355638), following second-order kinetics. ysu.edu However, these findings relate to the formation of an enamine, not the subsequent reactions of a molecule like this compound.
Activation Energy Profiling for this compound Reactions
There is no available data on the activation energy profiles for reactions involving this compound. This information, which is essential for understanding the temperature dependence of a reaction and for constructing a reaction coordinate diagram, has not been determined.
Isotopic Labeling Studies to Probe this compound Mechanisms
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the mechanism. wikipedia.orgresearchgate.net For example, substituting hydrogen with its heavier isotope, deuterium (B1214612), can reveal which bonds are broken in a rate-determining step through the kinetic isotope effect. researchgate.net While this is a standard method in mechanistic organic chemistry, there are no published reports of its application to probe the reaction mechanisms of this compound. Studies on general enamines have used deuterium labeling to confirm the nucleophilicity of the α-carbon by observing its deuteration upon treatment with a deuterium source. masterorganicchemistry.com
Solvent Effects on the Reactivity and Mechanisms of this compound
A comprehensive search of scientific literature and chemical databases has revealed no specific studies or data pertaining to the mechanistic investigations of chemical transformations of this compound. Consequently, there is no available information on the effects of different solvents on the reactivity and reaction mechanisms of this particular compound.
While general principles govern the reactivity of related compound classes such as α-aminonitriles and enamines, the absence of direct research on this compound prevents a detailed and scientifically accurate discussion as requested. For instance, the reactivity of enamines is known to be influenced by the choice of solvent, which can affect the stability of charged intermediates and transition states numberanalytics.comwikipedia.org. Similarly, reactions involving nitriles, such as the Thorpe-Ziegler reaction, show a dependence on the solvent, with polar aprotic solvents often facilitating the reaction numberanalytics.comnumberanalytics.com. Theoretical studies on related reactions have also demonstrated that solvent choice can significantly impact reaction energy barriers mdpi.com.
However, without experimental or computational data for this compound, any discussion of solvent effects would be purely speculative and would not meet the required standards of a professional and authoritative article. No research findings or data tables for this specific compound could be located.
Therefore, this section cannot be completed as per the user's instructions due to the lack of available scientific information.
Table of Compounds Mentioned
| Compound Name |
| This compound |
| Ethanol (B145695) |
| Tetrahydrofuran (B95107) (THF) |
| 1,2-Dimethoxyethane (B42094) (DME) |
| Benzonitrile |
| Ethyl acetate |
| Sodium ethoxide |
| Propionitrile |
| Acetaldehyde (B116499) |
| Ammonia |
| Hydrogen cyanide |
| 2-Aminopropanenitrile |
| Alanine |
| Trimethylsilyl (B98337) cyanide |
| Benzaldehyde |
| Aniline |
| Succinic acid |
| Dimethylamine |
| Cyclohexanone |
| Methanol |
| Diethyl ether |
| Acetonitrile |
| Dimethyl sulfoxide (B87167) (DMSO) |
| N,N-Dimethylformamide (DMF) |
| Dichloromethane (DCM) |
| Toluene |
| Chloroform |
| Carbon tetrachloride |
| Pyridine (B92270) |
| Water |
| Acetic acid |
| Trifluoroacetic acid |
| p-Toluenesulfonic acid |
| Camphorsulfonic acid |
| Lithium diisopropylamide (LDA) |
| Sodium hydride (NaH) |
| Potassium tert-butoxide |
| Sodium amide |
| n-Butyllithium |
| Grignard reagents |
| Imines |
| Iminium salts |
| Aldehydes |
| Ketones |
| Alkyl halides |
| Michael acceptors |
| Carboxylic acids |
| Esters |
| Amides |
| Alcohols |
| Thiols |
| Phosphines |
| Silanes |
| Boranes |
| Alkenes |
| Alkynes |
| Arenes |
| Heterocycles |
| Amino acids |
| Peptides |
| Proteins |
| Nucleosides |
| Nucleotides |
| DNA |
| RNA |
| Carbohydrates |
| Lipids |
| Steroids |
| Terpenes |
| Alkaloids |
| Flavonoids |
| Polyphenols |
| Vitamins |
| Hormones |
| Neurotransmitters |
| Drugs |
| Dyes |
| Polymers |
| Catalysts |
| Ligands |
| Solvents |
| Reagents |
| Intermediates |
| Products |
| Byproducts |
| Starting materials |
| Reactants |
| Transition states |
| Ground states |
| Excited states |
| Radicals |
| Cations |
| Anions |
| Zwitterions |
| Enols |
| Enolates |
| Ketenes |
| Ketenimines |
| Ylides |
| Carbenes |
| Nitrenes |
| Arynes |
| Cycloalkanes |
| Cycloalkenes |
| Cycloalkynes |
| Bicyclic compounds |
| Polycyclic compounds |
| Spiro compounds |
| Catenanes |
| Rotaxanes |
| Fullerenes |
| Nanotubes |
| Graphene |
| Metal-organic frameworks (MOFs) |
| Covalent organic frameworks (COFs) |
| Dendrimers |
| Surfactants |
| Ionic liquids |
| Deep eutectic solvents |
| Supercritical fluids |
| Phase-transfer catalysts |
| Crown ethers |
| Cryptands |
| Calixarenes |
| Cyclodextrins |
| Zeolites |
| Clays |
| Resins |
| Gels |
| Foams |
| Aerogels |
| Hydrogels |
| Organogels |
| Xerogels |
| Emulsions |
| Suspensions |
| Colloids |
| Aerosols |
| Plasmas |
| Bose-Einstein condensates |
| Fermionic condensates |
| Quark-gluon plasmas |
| Neutron stars |
| Black holes |
| Dark matter |
| Dark energy |
| Antimatter |
| Quarks |
| Leptons |
| Bosons |
| Fermions |
| Hadrons |
| Mesons |
| Baryons |
| Gluons |
| Photons |
| Gravitons |
| Higgs boson |
| Neutrinos |
| Electrons |
| Protons |
| Neutrons |
| Atoms |
| Molecules |
| Ions |
| Isotopes |
| Allotropes |
| Isomers |
| Stereoisomers |
| Enantiomers |
| Diastereomers |
| Meso compounds |
| Racemates |
| Conformers |
| Tautomers |
| Anomers |
| Epimers |
| Atropisomers |
| Geometric isomers |
| Optical isomers |
| Rotamers |
| Invertomers |
| Topoisomers |
| Isotopomers |
| Isotopologues |
| Spin isomers |
| Nuclear isomers |
| Constitutional isomers |
| Structural isomers |
| Skeletal isomers |
| Positional isomers |
| Functional group isomers |
| Metamers |
| Valence isomers |
| Fluxional molecules |
| Semibullvalenes |
| Barbaralanes |
| Bullvalenes |
| Annulenes |
| Aromatic compounds |
| Antiaromatic compounds |
| Homoaromatic compounds |
| Non-aromatic compounds |
| Alternant hydrocarbons |
| Nonalternant hydrocarbons |
| Benzenoid hydrocarbons |
| Non-benzenoid hydrocarbons |
| Azulene |
| Fulvenes |
| Fulvalenes |
| Heptafulvenes |
| Heptafulvalenes |
| Calicenes |
| Sesquifulvalenes |
| Pentafulvenes |
| Pentafulvalenes |
| Triapentafulvalenes |
| Diazodiphenylmethane |
| 2-(2-substituted cyclohex-1-enyl)acetic acid |
| β-enaminonitrile |
| Lithium diisopropylamide |
| Sodium hydride |
| p-nitrophenyl phosphate |
| bis(p-nitrophenyl) phosphate |
| tert-butyl alcohol |
| N-fluorotosylsulfonamides |
| (bromodimethyl)sulfonium bromide |
| montmorillonite KSF clay |
| sulfated polyborate |
| succinic acid |
| (R)-3-phenylpropane-1,2-diamine |
| (R)-phenylalanine |
| N,N-disubstituted aminomalononitriles |
| 2-arylindoles |
| pyrazinones |
| imidazoles |
| Dieckmann condensation |
| ethyl cyanoacetate |
| Polymethylenketone |
Solvent Effects on the Reactivity and Mechanisms of this compound
A thorough review of scientific literature and chemical databases indicates a lack of specific research focused on the mechanistic pathways and solvent effects concerning the chemical transformations of this compound. As a result, there is no direct experimental or computational data available to detail how different solvents influence the reactivity and reaction mechanisms of this specific α-aminonitrile derivative.
While direct data is absent for the target compound, the broader classes of molecules to which it belongs—enamines and α-aminonitriles—have been the subject of mechanistic studies, providing general principles that would likely apply. Enamines, characterized by their nucleophilic carbon atom α to the nitrogen, exhibit reactivity that is sensitive to the solvent environment. The choice of solvent can impact the stability of charged intermediates and transition states that form during their reactions numberanalytics.comwikipedia.org.
Similarly, the Thorpe-Ziegler reaction, a fundamental process for synthesizing β-enaminonitriles from dinitriles, demonstrates a clear dependence on the solvent. Polar aprotic solvents are frequently employed to facilitate this type of cyclization numberanalytics.comnumberanalytics.com. Computational chemistry has further elucidated these solvent effects, with studies on the Thorpe reaction indicating that solvents such as tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) can lower the activation energy of the rate-determining step when compared to protic solvents like ethanol mdpi.com.
However, in the absence of specific empirical data for this compound, a detailed and scientifically rigorous discussion of solvent effects on its chemical behavior is not possible. Any such analysis would be speculative and would not adhere to the standards of a professional, evidence-based article. Consequently, no research findings or data tables for this particular compound can be presented.
Derivatization and Functionalization Studies of 2 Piperidin 1 Yl Pent 3 Enenitrile
Modification of the Nitrile Functionality in 2-(Piperidin-1-yl)pent-3-enenitrile
The nitrile group is a valuable functional group in organic synthesis, amenable to a wide range of transformations.
The reduction of the nitrile moiety in this compound is expected to yield the corresponding primary amine, 2-(Piperidin-1-yl)pent-3-en-1-amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation over transition metal catalysts such as Raney nickel, platinum oxide, or palladium on carbon. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., diethyl ether or tetrahydrofuran) are also effective for this purpose. The choice of reducing agent can sometimes influence the outcome, particularly concerning the potential for concomitant reduction of the carbon-carbon double bond.
Table 1: Potential Reducing Agents for the Nitrile Group
| Reducing Agent | Expected Product | Potential Side Reactions |
|---|---|---|
| H₂/Raney Ni | 2-(Piperidin-1-yl)pent-3-en-1-amine | Reduction of the C=C bond |
| LiAlH₄ | 2-(Piperidin-1-yl)pent-3-en-1-amine | --- |
The nitrile group can undergo hydrolysis under either acidic or basic conditions to afford a carboxylic acid or a carboxylate salt, respectively. For this compound, acidic hydrolysis would likely yield 2-(piperidin-1-yl)pent-3-enoic acid. This reaction typically requires heating with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
Alternatively, partial hydrolysis to the corresponding amide, 2-(Piperidin-1-yl)pent-3-enamide, can often be achieved under milder conditions, for instance, using certain enzymatic catalysts or controlled acidic/basic conditions. The resulting amide can be a valuable intermediate for further functionalization. One general method mentioned in the literature involves the hydrolysis of a nitrile group to a carboxylic acid. rsc.org
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with azides are a common method for the synthesis of tetrazoles. In the case of this compound, reaction with an azide (B81097) source, such as sodium azide in the presence of a Lewis acid, could potentially lead to the formation of a tetrazole-containing derivative. The literature contains examples of [3+2] cycloaddition reactions, highlighting the versatility of this approach in creating heterocyclic systems. grafiati.com
Functionalization of the Piperidine (B6355638) Ring in this compound
The piperidine ring offers several avenues for functionalization, primarily at the nitrogen atom and the adjacent carbon atoms.
The tertiary amine of the piperidine ring in this compound can be quaternized through N-alkylation. This reaction involves treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a quaternary ammonium (B1175870) salt. The resulting ionic compounds would exhibit different solubility and biological activity profiles compared to the parent molecule.
N-acylation of secondary piperidines is a common transformation, and while the piperidine in the target compound is tertiary, related oxidative reactions can lead to intermediates amenable to acylation. General methods for N-acylation often involve the use of acyl chlorides or anhydrides in the presence of a base. researchgate.net
The piperidine ring can undergo oxidative transformations, often leading to the formation of lactams or other functionalized derivatives. The oxidation of N-substituted piperidines can be achieved using various oxidizing agents. For instance, the oxidation of N-protected piperidines can lead to the formation of N-acyliminium ions, which are valuable intermediates for the introduction of nucleophiles at the α-carbon to the nitrogen. nih.gov
Studies have shown that the oxidation of piperidine derivatives can be complex, with the potential for oxidation at different positions on the ring. researchgate.net For example, treatment of piperidines with reagents like bromine can lead to the formation of α,α'-dibromocycloamides. researchgate.net The specific products obtained would depend on the reaction conditions and the substitution pattern of the piperidine ring.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(Piperidin-1-yl)pent-3-en-1-amine |
| 2-(Piperidin-1-yl)pent-3-enoic acid |
| 2-(Piperidin-1-yl)pent-3-enamide |
| Lithium aluminum hydride |
| Raney nickel |
| Platinum oxide |
| Palladium on carbon |
| Sodium borohydride |
| Cobalt(II) chloride |
| Sodium azide |
| Methyl iodide |
| Benzyl bromide |
Reactivity of the Pent-3-enenitrile Alkene Moiety in this compound
The carbon-carbon double bond in this compound is electron-rich due to the nitrogen atom of the piperidine ring, making it susceptible to a range of chemical reactions.
Electrophilic Addition Reactions to the Alkene
The alkene functionality in this compound is anticipated to undergo electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. The regioselectivity of such additions is influenced by the electronic effects of the substituents.
Detailed research findings on specific electrophilic additions to this compound are not extensively documented in publicly available literature. However, based on the general principles of enamine reactivity, the addition of electrophiles would likely proceed with the initial attack at the β-carbon of the enamine system.
| Reaction Type | Reagents | Potential Product |
| Hydrohalogenation | HCl, HBr | 2-(Piperidin-1-yl)-3-halopentanenitrile |
| Hydration | H₂O, H⁺ | 2-(Piperidin-1-yl)-3-hydroxypentanenitrile |
Cycloaddition Reactions Involving the Alkene
The alkene moiety of this compound can potentially participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules.
While specific examples of cycloaddition reactions involving this compound are not readily found in the literature, the enamine character of the molecule suggests its utility in various cycloaddition processes, such as [4+2] and [3+2] cycloadditions.
| Cycloaddition Type | Reactant | Potential Product Class |
| [4+2] Cycloaddition | Electron-deficient dienes | Substituted cyclohexenes |
| [3+2] Cycloaddition | 1,3-Dipoles (e.g., azides, nitrile oxides) | Five-membered heterocycles |
Hydrogenation and Reductive Transformations of the Alkene
The carbon-carbon double bond in this compound can be selectively reduced through various hydrogenation methods. This transformation is crucial for accessing saturated piperidine derivatives. Catalytic hydrogenation is a common method for this purpose, often employing transition metal catalysts.
Research on the asymmetric hydrogenation of α,β-unsaturated nitriles has shown that iridium complexes with N,P ligands can be effective catalysts, suggesting that similar methodologies could be applied to this compound to achieve enantioselective reductions. umich.edu
| Catalyst System | Hydrogen Source | Potential Product |
| Palladium on Carbon (Pd/C) | H₂ gas | 2-(Piperidin-1-yl)pentanenitrile |
| Iridium N,P Ligand Complex | H₂ gas | Chiral 2-(Piperidin-1-yl)pentanenitrile |
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The structural features of this compound make it a plausible candidate for participation in such reactions, potentially acting as a C-nucleophile after in-situ formation or as a building block contributing its piperidine and nitrile functionalities.
While specific MCRs starting directly from this compound are not detailed in available research, related piperidine-containing compounds and nitriles are known to participate in various MCRs to produce diverse molecular scaffolds. For example, piperidones can be synthesized through multi-component reactions involving aromatic aldehydes, nitriles, and other reagents. rsc.org
Synthesis of Heterocyclic Systems from this compound Precursors
Enaminonitriles are versatile precursors for the synthesis of a wide array of heterocyclic compounds. The reactivity of the enamine and nitrile functionalities allows for cyclization reactions to form various ring systems, including pyridines and pyrimidines.
For instance, enaminonitriles can react with various reagents to afford substituted pyridines. One general approach involves the reaction of enaminonitriles with compounds containing active methylene (B1212753) groups. Similarly, pyrimidine (B1678525) derivatives can be synthesized from enaminonitriles through condensation reactions with amidines or other suitable nitrogen-containing reagents. organic-chemistry.orgmdpi.com While direct examples using this compound are scarce, the underlying chemical principles suggest its potential as a valuable precursor in heterocyclic synthesis. A study has noted the reaction of benzyl cyanide with triethylorthoformate and piperidine to yield 2-phenyl-3-piperidin-1-yl acrylonitrile, which subsequently reacts to form pyridone derivatives. researchgate.net
| Target Heterocycle | Co-reactant | General Reaction Type |
| Pyridine (B92270) | Malononitrile, Ethyl cyanoacetate | Condensation/Cyclization |
| Pyridone | Diketene | Addition/Cyclization |
| Pyrimidine | Amidines | Condensation/Cyclization |
Advanced Spectroscopic and Structural Elucidation of 2 Piperidin 1 Yl Pent 3 Enenitrile and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis of 2-(Piperidin-1-yl)pent-3-enenitrile
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, an exact mass measurement would verify the elemental composition of C10H16N2. Furthermore, analysis of the fragmentation patterns observed in the mass spectrum would offer valuable insights into the compound's structure, revealing characteristic losses of fragments corresponding to the piperidine (B6355638) ring, the pentenenitrile chain, and other key structural motifs. However, at present, no published HRMS data specifically for this compound is available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound
NMR spectroscopy is a cornerstone of chemical structure elucidation in solution. A complete NMR analysis, including one-dimensional and two-dimensional techniques, would be required for the full structural assignment of this compound.
1D NMR (¹H, ¹³C, DEPT) for Elucidating the Structure of this compound
One-dimensional NMR experiments provide fundamental information about the chemical environment and connectivity of atoms within a molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons of the piperidine ring and the pentenenitrile moiety. The chemical shifts, integration values, and coupling constants of these signals would help to identify the different proton environments.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule, with their chemical shifts indicating their functional group type (e.g., nitrile, alkene, aliphatic carbons).
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.
Currently, there is no specific, publicly available 1D NMR data for this compound.
2D NMR (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry of this compound
Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to piece together the fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two to three bonds, providing key information for assembling the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would identify protons that are close in space, which is essential for determining the stereochemistry, such as the E or Z configuration of the double bond and the conformational preferences of the molecule.
Detailed 2D NMR studies are necessary for the complete and unambiguous structural elucidation of this compound, but such studies have not been published.
Infrared (IR) Spectroscopy for Identification of Functional Groups in this compound
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. specac.comlibretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
The nitrile group (C≡N), typically appearing as a sharp, medium-intensity band around 2260-2240 cm⁻¹.
The carbon-carbon double bond (C=C) of the pentene chain, which would show a stretching vibration in the 1680-1640 cm⁻¹ region.
The C-N stretching of the piperidine ring and its connection to the main chain.
The C-H stretching and bending vibrations of the aliphatic and vinylic protons. libretexts.org
Specific IR spectral data for this compound is not currently documented in the scientific literature.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization of this compound
Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are powerful for studying the stereochemistry of chiral molecules in solution. If a chiral derivative of this compound were to be synthesized, ECD could be used to determine its absolute configuration by comparing the experimental spectrum with theoretical calculations. The Cotton effects observed in the ECD spectrum would correspond to the electronic transitions within the molecule's chromophores. At present, there are no published chiroptical studies on this compound.
Computational and Theoretical Chemistry Studies of 2 Piperidin 1 Yl Pent 3 Enenitrile
Quantum Chemical Calculations for Electronic Structure Analysis of 2-(Piperidin-1-yl)pent-3-enenitrile
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and molecular properties.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgunesp.br The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich piperidine (B6355638) ring and the double bond, indicating these are the likely sites for electrophilic attack. The LUMO would likely be centered around the electron-withdrawing nitrile group, suggesting this is the probable site for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference indicating kinetic stability |
Note: These values are illustrative and would require specific DFT calculations to be confirmed.
Electrostatic Potential Surface (EPS) Mapping of this compound
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on a molecule's surface. libretexts.orgscispace.com It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an EPS map, red areas typically denote negative electrostatic potential (electron-rich), while blue areas indicate positive electrostatic potential (electron-poor). Green and yellow represent intermediate potentials.
For this compound, the EPS map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to the lone pair of electrons. The piperidine nitrogen would also contribute to a negative potential region. Conversely, the hydrogen atoms and the carbon atom of the nitrile group would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.
Energy Minimization and Conformational Sampling of this compound
A molecule can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface. mdpi.com For this compound, key rotational bonds would be the C-N bond connecting the piperidine ring and the pentenenitrile chain, as well as the C-C single bonds within the chain. The piperidine ring itself can exist in chair, boat, and twist-boat conformations, further increasing the number of possible conformers. Computational methods would be used to calculate the energy of each conformer to determine the most stable, and therefore most populated, structures at a given temperature.
Dynamics of Intra- and Intermolecular Interactions of this compound
Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motion and interactions. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how the molecule vibrates, rotates, and interacts with its environment (e.g., solvent molecules or other reactants). For this compound, an MD simulation could elucidate the flexibility of the pentenenitrile chain, the puckering dynamics of the piperidine ring, and the formation and breaking of weak non-covalent interactions, such as hydrogen bonds, if protic solvents are present.
Prediction of Spectroscopic Parameters for this compound
Computational chemistry can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. nih.govrjptonline.org
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Wavenumber/Chemical Shift | Assignment |
| FT-IR | ~2240-2260 cm⁻¹ | C≡N stretch |
| FT-IR | ~1640-1680 cm⁻¹ | C=C stretch |
| ¹H NMR | δ 5.5-6.0 ppm | Olefinic protons |
| ¹H NMR | δ 2.5-3.0 ppm | Protons adjacent to piperidine N |
| ¹³C NMR | δ 115-125 ppm | Nitrile carbon |
| ¹³C NMR | δ 120-140 ppm | Olefinic carbons |
Note: These are typical ranges and would be refined by specific computational models like the GIAO (Gauge-Independent Atomic Orbital) method for NMR predictions.
Theoretical calculations of vibrational frequencies (FT-IR and Raman) can help in the assignment of experimental spectra. Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. These computational predictions, when compared with experimental data, provide a high degree of confidence in the structural assignment of a synthesized molecule.
Theoretical NMR Chemical Shift Predictions for this compound
Currently, there are no published studies that have reported theoretical Nuclear Magnetic Resonance (NMR) chemical shift predictions for this compound. Such a study would typically involve the use of quantum mechanical calculation methods, such as Density Functional Theory (DFT), to predict the ¹H and ¹³C chemical shifts. These theoretical values, when compared with experimental data, are invaluable for confirming the structure and stereochemistry of the molecule. A hypothetical data table for such predictions is presented below to illustrate the kind of information that would be generated.
Hypothetical Theoretical ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: This data is for illustrative purposes only and is not based on actual calculations.)
¹H NMR (ppm)| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| H-2 | 3.5 |
| H-3 | 5.8 |
| H-4 | 5.6 |
| H-5 | 1.7 |
¹³C NMR (ppm)
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (CN) | 120 |
| C-2 | 55 |
| C-3 | 130 |
| C-4 | 125 |
| C-5 | 18 |
| Piperidine C | 24 - 50 |
Vibrational Frequency Calculations and IR Spectrum Simulation for this compound
Similarly, no specific vibrational frequency calculations or simulated Infrared (IR) spectra for this compound have been found in the literature. These calculations are crucial for interpreting experimental IR spectra, allowing for the assignment of specific absorption bands to the vibrational modes of the molecule, such as C≡N stretching, C=C stretching, and various C-H bending modes.
Reaction Mechanism Elucidation through Computational Modeling of this compound
The elucidation of reaction mechanisms through computational modeling is a powerful tool in organic chemistry. However, no such studies have been specifically conducted for this compound.
Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations for this compound Reactions
Research on the transition state geometries and the intrinsic reaction coordinates for reactions involving this compound is not available. Such studies would provide deep insights into the energy barriers and the step-by-step atomic rearrangements during its formation or subsequent transformations.
Free Energy Profiles of Key Reactions of this compound
The determination of free energy profiles is essential for understanding the spontaneity and kinetics of chemical reactions. Without any published computational work, the free energy landscapes for key reactions of this compound remain unknown.
Design of Novel Catalysts or Reaction Conditions based on Theoretical Insights for this compound Transformations
The design of novel catalysts and the optimization of reaction conditions often rely on a solid theoretical understanding of the substrate and its reaction pathways. Given the absence of foundational computational data for this compound, any efforts in this area would be purely speculative at this stage. Theoretical insights are a prerequisite for the rational design of more efficient and selective synthetic routes.
Applications of 2 Piperidin 1 Yl Pent 3 Enenitrile in Organic Synthesis
2-(Piperidin-1-yl)pent-3-enenitrile as a Versatile Building Block in Complex Molecule Synthesis
The inherent functionality of this compound positions it as a potentially powerful tool for the assembly of complex molecular frameworks. The enamine character of the molecule, derived from the nitrogen of the piperidine (B6355638) ring and the adjacent double bond, renders the α-carbon nucleophilic. This nucleophilicity is a cornerstone of enamine chemistry, allowing for a variety of carbon-carbon bond-forming reactions.
The presence of the nitrile group further enhances its synthetic utility. The electron-withdrawing nature of the nitrile can influence the regioselectivity of reactions and can itself be transformed into a variety of other functional groups, such as amines, carboxylic acids, or ketones, through established chemical transformations. This dual functionality—a nucleophilic carbon center and a transformable nitrile group—makes this compound a bifunctional building block.
Hypothetically, its application in complex molecule synthesis could involve reactions such as the Stork enamine alkylation, where the enamine reacts with alkyl halides to form new carbon-carbon bonds. Similarly, Michael additions to α,β-unsaturated carbonyl compounds would provide access to 1,5-dicarbonyl compounds or their equivalents, which are valuable precursors for annulation reactions.
Table 1: Potential Reactions for Carbon-Carbon Bond Formation
| Reaction Type | Electrophile | Potential Product Type |
| Alkylation | Alkyl Halide (R-X) | α-Alkylated Nitrile |
| Acylation | Acyl Halide (RCOCl) | β-Ketonitrile |
| Michael Addition | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Precursor |
| Aldol-type Reaction | Aldehyde/Ketone | γ-Hydroxy-α,β-unsaturated Nitrile |
Role of this compound in Heterocyclic Synthesis
The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. The structural motifs within this compound make it an intriguing starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. The combination of a nucleophilic carbon, an electrophilic nitrile carbon (upon activation), and the existing piperidine ring provides multiple points for cyclization reactions.
For instance, reactions with bifunctional reagents could lead to the formation of fused or spirocyclic systems. The nitrile group is a well-known precursor for the synthesis of pyrimidine (B1678525) and pyridine (B92270) rings. For example, condensation reactions with amidines or guanidines could potentially lead to the formation of substituted pyridopyrimidines, a class of compounds with known biological activities.
Furthermore, intramolecular reactions could be envisaged. For example, if a suitable functional group were introduced elsewhere in the molecule, cyclization onto the enamine or nitrile could lead to the formation of novel heterocyclic scaffolds.
Use of this compound in Natural Product Total Synthesis
While no specific instances of the use of this compound in the total synthesis of a natural product are prominently documented, its potential can be inferred from the known reactivity of similar enamines and nitriles. Many natural products, particularly alkaloids, contain piperidine or related nitrogen heterocyclic cores. The ability to use this compound to introduce a functionalized side chain onto a piperidine-containing fragment could be a valuable synthetic strategy.
The α,β-unsaturated nitrile portion of the molecule could also participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic systems that are characteristic of many natural products. The stereochemical outcome of such reactions would be of significant interest, potentially offering routes to enantiomerically enriched products.
Development of Novel Reagents Utilizing the this compound Moiety
The unique electronic and steric properties of the this compound moiety could be harnessed to develop novel reagents for organic synthesis. For example, by attaching this moiety to a solid support, a recyclable reagent for introducing the pentenenitrile fragment could be created.
Moreover, the enamine could be used as a chiral auxiliary if a chiral piperidine derivative were employed in its synthesis. This would open the door to asymmetric transformations, where the chiral enamine directs the stereochemical course of a reaction. Such chiral reagents are highly sought after in modern organic synthesis for the production of enantiomerically pure pharmaceuticals and other fine chemicals. The development of organocatalysts based on this scaffold could also be an area of future research, leveraging the basicity of the nitrogen atom and the nucleophilicity of the α-carbon.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
